BJJF078

説明

特性

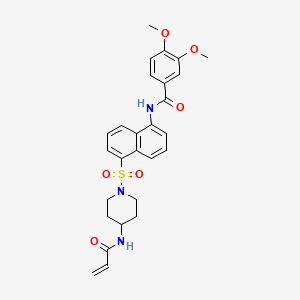

分子式 |

C27H29N3O6S |

|---|---|

分子量 |

523.6 g/mol |

IUPAC名 |

3,4-dimethoxy-N-[5-[4-(prop-2-enoylamino)piperidin-1-yl]sulfonylnaphthalen-1-yl]benzamide |

InChI |

InChI=1S/C27H29N3O6S/c1-4-26(31)28-19-13-15-30(16-14-19)37(33,34)25-10-6-7-20-21(25)8-5-9-22(20)29-27(32)18-11-12-23(35-2)24(17-18)36-3/h4-12,17,19H,1,13-16H2,2-3H3,(H,28,31)(H,29,32) |

InChIキー |

IJRQXDUGUAWTNT-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=C3S(=O)(=O)N4CCC(CC4)NC(=O)C=C)OC |

製品の起源 |

United States |

Foundational & Exploratory

The Mechanism of Action of BJJF078: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BJJF078 is a potent small-molecule inhibitor targeting tissue transglutaminase (TG2) and, to a lesser extent, transglutaminase 1 (TG1).[1][2] As a member of the transglutaminase family, TG2 is a multifaceted enzyme implicated in a wide array of cellular processes, including cell adhesion, migration, survival, and extracellular matrix stabilization. Its dysregulation has been linked to the pathogenesis of various diseases, including cancer. This guide provides an in-depth analysis of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling consequences, and the experimental methodologies used for its characterization.

Core Mechanism: Inhibition of Transglutaminase Activity

The primary mechanism of action of this compound is the direct inhibition of the transamidation activity of TG2 and TG1.[1] This enzymatic activity involves the calcium-dependent cross-linking of proteins through the formation of isopeptide bonds between glutamine and lysine residues. By blocking this function, this compound interferes with the ability of TG2 to stabilize the extracellular matrix and regulate various cellular processes.

It is crucial to note that this compound's inhibitory action is specific to the transamidation function of TG2. Studies have demonstrated that this compound does not interfere with the binding of TG2 to fibronectin, a key interaction for cell adhesion and migration.[1] This specificity allows for the targeted investigation of the transamidation-dependent roles of TG2.

Quantitative Data: Inhibitory Potency of this compound

The potency of this compound has been quantified through in vitro enzymatic assays, with the half-maximal inhibitory concentration (IC50) values determined for various transglutaminase enzymes.

| Target Enzyme | Species | IC50 Value |

| Transglutaminase 2 (TG2) | Human | 41 nM[1][2] |

| Transglutaminase 2 (TG2) | Mouse | 54 nM[1][2] |

| Transglutaminase 1 (TG1) | Human | 0.16 µM[1][2] |

Downstream Signaling Pathways Modulated by this compound

Transglutaminase 2 is a key signaling hub, influencing multiple pathways critical for cancer cell survival, proliferation, and resistance to therapy. By inhibiting TG2, this compound is poised to modulate these downstream cascades. While direct studies detailing the effects of this compound on all of these pathways are emerging, the established role of TG2 allows for a clear inference of its mechanistic impact.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival and proliferation. TG2 can activate this pathway, leading to the phosphorylation and activation of Akt.[1][2] Activated Akt, in turn, phosphorylates a host of downstream targets that promote cell survival and inhibit apoptosis. Inhibition of TG2 by small molecules has been shown to decrease the levels of phosphorylated Akt and its downstream effectors, such as Bad and GSK-3β, thereby promoting apoptosis in cancer cells.[1]

References

BJJF078: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Transglutaminase 2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, synthesis, and characterization of BJJF078, a potent and irreversible inhibitor of Transglutaminase 2 (TG2). This compound has been investigated for its therapeutic potential in conditions such as multiple sclerosis.

Discovery and Inhibitory Profile

This compound, with the chemical name 3,4-Dimethoxy-N-(5-[4-(acryloylamino)piperidine-1-sulfonyl]-naphthalen-1-yl)-benzamide, was identified as a potent small molecule inhibitor of the transglutaminase family of enzymes, with a primary focus on TG2.[1] TG2 is a multifunctional enzyme implicated in a variety of cellular processes, including cell adhesion, migration, and extracellular matrix stabilization.[2][3][4] Dysregulation of TG2 activity has been linked to several diseases, making it a compelling target for therapeutic intervention.

This compound exhibits potent, dose-dependent inhibition of both human and mouse recombinant TG2.[2] It also demonstrates inhibitory activity against other members of the transglutaminase family, namely TG1 and Factor XIII (FXIII).[2] The presence of an acrylamide moiety suggests an irreversible mechanism of action, likely through covalent modification of the enzyme's active site cysteine residue, functioning as a Michael acceptor. A key characteristic of this compound is its specificity; it does not interfere with the binding of TG2 to its substrate, fibronectin.[2][3]

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified against several transglutaminase enzymes. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Enzyme | Species | IC50 Value |

| Transglutaminase 2 (TG2) | Human | 41 nM |

| Transglutaminase 2 (TG2) | Mouse | 54 nM |

| Transglutaminase 1 (TG1) | Human | 0.16 µM |

| Factor XIII (FXIII) | Human | Inhibited |

| Cellular TG2 (in THP-1 cells) | Human | 1.8 µM |

Data sourced from Chrobok et al., 2018.

Synthesis of this compound

The synthesis of this compound was designed and carried out by Covalab (Villeurbanne, France) and the Institut de Chimie et Biochimie Moléculaires et Supramoléculaires (Villeurbanne, France). A detailed description of the synthesis is provided in the supplementary information (S1 Appendix) of the publication by Chrobok et al. (2018) in PLOS ONE.[1][5] For the purpose of this guide, a representative synthetic workflow is depicted below, based on the known chemical structure of this compound. The synthesis would logically involve the formation of a sulfonamide bond followed by an amide bond coupling.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Inhibition of Recombinant Transglutaminase Activity

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified transglutaminases.

-

Materials: Recombinant human and mouse TG2, human TG1, and human FXIII; 5-biotinamido-pentylamine (5-BAP); N,N-dimethylcasein; Tris-HCl buffer; CaCl2; DTT; Streptavidin-peroxidase; TMB substrate.

-

Procedure:

-

Coat a 96-well plate with N,N-dimethylcasein.

-

Pre-incubate the recombinant transglutaminase enzyme with varying concentrations of this compound in Tris-HCl buffer containing CaCl2 and DTT for 30 minutes at 37°C.

-

Add 5-BAP to the wells to initiate the transamidation reaction and incubate for 1 hour at 37°C.

-

Wash the plate and add streptavidin-peroxidase.

-

After incubation and washing, add TMB substrate to develop the color.

-

Stop the reaction with H2SO4 and measure the absorbance at 450 nm.

-

Calculate the IC50 values from the dose-response curves.

-

Cellular TG2 Activity Assay in THP-1 Monocytes

This assay measures the inhibitory effect of this compound on TG2 activity within a cellular context.

-

Cell Culture: Culture human monocytic THP-1 cells, which overexpress TG2, under standard conditions.

-

Procedure:

-

Adherent THP-1 cells are treated with varying concentrations of this compound.

-

The cellular TG2 transamidating activity is then measured.

-

TG2-Fibronectin Interaction ELISA

This enzyme-linked immunosorbent assay (ELISA) determines if this compound affects the binding of TG2 to its substrate, fibronectin.

-

Materials: 96-well ELISA plates; mouse anti-his-tag monoclonal antibody; human recombinant his-tagged TG2; fibronectin fragment FN42; appropriate blocking and washing buffers.

-

Procedure:

-

Coat the ELISA plate with an anti-his-tag antibody.

-

Block the plate to prevent non-specific binding.

-

Add his-tagged human recombinant TG2 to the wells.

-

Add a fixed concentration of fibronectin fragment FN42 along with varying concentrations of this compound.

-

Incubate to allow for binding.

-

Wash the plate to remove unbound reagents.

-

Detect the amount of bound fibronectin using a specific antibody and a colorimetric substrate.

-

Measure the absorbance to quantify the interaction.

-

Signaling Pathway and Mechanism of Action

TG2 is involved in various signaling pathways that regulate cell adhesion, migration, and survival. It can act as a scaffold protein, interacting with components of the extracellular matrix like fibronectin, and with cell surface receptors such as integrins. This interaction is crucial for mediating downstream signaling events.

The diagram illustrates that extracellular fibronectin binds to integrin receptors on the cell surface. This binding can lead to the activation of intracellular TG2. Activated TG2 can then participate in signaling cascades, including the activation of Focal Adhesion Kinase (FAK) and the PI3K/Akt pathway, which are critical for cell adhesion, migration, and survival. This compound exerts its effect by irreversibly inhibiting the transamidation activity of TG2, thereby disrupting these downstream signaling events. Importantly, this compound does not prevent the initial interaction between TG2 and fibronectin.

In the context of multiple sclerosis, TG2 is thought to play a role in the migration of immune cells across the blood-brain barrier.[2] While this compound was effective at inhibiting TG2 activity in vitro, it did not show a significant therapeutic effect in a mouse model of the disease, which may be attributed to limited bioavailability in vivo.[2] This highlights the importance of pharmacokinetic properties in the translation of in vitro potency to in vivo efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Download paper including supplementary materials | PLOS One [journals.plos.org]

- 5. Correction: Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis | PLOS One [journals.plos.org]

An In-depth Technical Guide to BJJF078: A Potent Transglutaminase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of BJJF078, a novel small molecule inhibitor targeting transglutaminase enzymes. It details the compound's chemical structure, physicochemical properties, mechanism of action, and summarizes key experimental findings and protocols for its use in a research context.

Executive Summary

This compound is a synthetic, aminopiperidine derivative identified as a potent and selective inhibitor of Transglutaminase 2 (TG2) and, to a lesser extent, Transglutaminase 1 (TG1).[1][2][3] Its primary mechanism of action is the inhibition of the transamidation activity of these enzymes.[4][5] Notably, this compound has been shown to inhibit intracellular TG2 activity but does not interfere with the non-enzymatic, protein-protein interaction between TG2 and fibronectin.[6][7] This specificity makes it a valuable tool for dissecting the distinct cellular functions of TG2. Researched primarily for its potential relevance in autoimmune and neurodegenerative diseases, this compound has been studied in the context of Experimental Autoimmune Encephalomyelitis (EAE), an animal model for Multiple Sclerosis (MS).[6][8]

Chemical Structure and Properties

This compound is chemically defined as 3,4-Dimethoxy-N-(5-[4-(acryloylamino)piperidine-1-sulfonyl]-naphthalen-1-yl)-benzamide.[6][9] It belongs to the benzamide, naphthalene, and piperidine classes of organic compounds.[4]

Physicochemical and Storage Data

The key properties and storage recommendations for this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3,4-Dimethoxy-N-(5-[4-(acryloylamino)piperidine-1-sulfonyl]-naphthalen-1-yl)-benzamide | [6][9] |

| CAS Number | 2531244-56-9 | [3] |

| Molecular Formula | C₂₇H₂₉N₃O₆S | N/A |

| Molecular Weight | 523.60 g/mol | N/A |

| Solubility | Soluble in DMSO (e.g., 60 mg/mL) | [2] |

| Appearance | Powder | [2] |

| Storage (Powder) | -20°C for 3 years | [2] |

| Storage (Solvent) | -80°C for 6 months; -20°C for 1 month | [1][2] |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the enzymatic cross-linking activity of transglutaminases, a family of enzymes involved in diverse biological processes, including extracellular matrix stabilization, cell adhesion, and signaling.[7][8]

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified against several transglutaminase family members. The half-maximal inhibitory concentration (IC₅₀) values demonstrate high affinity for TG2.

| Target Enzyme | Species | IC₅₀ Value | Source |

| Transglutaminase 2 (TG2) | Human | 41 nM | [1][2] |

| Transglutaminase 2 (TG2) | Mouse | 54 nM | [1][2] |

| Transglutaminase 1 (TG1) | Human | 0.16 µM (160 nM) | [1][2] |

| Factor XIII (FXIII) | Human | Inhibitory activity observed | [6][10] |

Differentiated Mechanism of Action

TG2 is a multifunctional protein with both enzymatic (transamidation) and non-enzymatic (scaffolding) roles. A key characteristic of this compound is its ability to selectively inhibit the enzymatic function without disrupting the binding interaction between TG2 and the extracellular matrix protein, fibronectin.[6][7][10] This contrasts with other inhibitors designed to block the TG2-fibronectin complex. Furthermore, studies indicate this compound can inhibit intracellular TG2 activity.[6][8] This specific mode of action allows researchers to investigate the consequences of cellular transamidation activity independent of TG2's scaffolding functions.

Caption: Logical diagram of this compound's selective inhibition of intracellular TG2 activity.

Key Experiments and Protocols

This compound has been characterized through a series of in vitro and in vivo experiments. The methodologies for these key assays are detailed below.

Inhibition of Recombinant Transglutaminase Activity

This assay quantifies the inhibitory potency of this compound against purified transglutaminase enzymes.[6][10]

Protocol:

-

Buffer Preparation: Prepare a reaction buffer consisting of 50 mM Tris, 100 mM NaCl, 10 mM CaCl₂, 5 mM glycine methylester hydrochloride, 5 mM hexadimethrine bromide, and 9.1 mM DTT, at pH 7.5.

-

Plate Setup: Heat the reaction buffer to 37°C in a 96-well plate.

-

Inhibitor Addition: Dissolve this compound in DMSO to create a stock solution (e.g., 54 mM). Perform serial dilutions and add to wells, achieving final concentrations ranging from 0.3 nM to 100 µM. Ensure the final DMSO concentration is consistent and low (e.g., 0.06%).

-

Substrate Addition: Add 50 µM of the fluorogenic TG substrate Abz-NE(CAD-DNP)EQVSPLTLLK-OH to each well.

-

Enzyme Addition: Initiate the reaction by adding 1 µg/mL of recombinant human or mouse TG1, TG2, or human Factor XIII.

-

Measurement: Measure the increase in fluorescence emission over 4 hours using a fluorimeter with an excitation wavelength of 320 nm and an emission wavelength of 405 nm. The rate of fluorescence increase is correlated with enzymatic activity.

Caption: Experimental workflow for the recombinant transglutaminase inhibition assay.

TG2-Fibronectin Binding Assay

This ELISA-based experiment determines if this compound interferes with the non-covalent binding of TG2 to fibronectin.[6][10]

Protocol:

-

Plate Coating: Coat a 96-well ELISA plate overnight at 4°C with 100 µg/mL mouse anti-His-tag monoclonal antibody in PBS.

-

Blocking: Wash and block the plate with 0.5% BSA in PBS for 30 minutes (3 repetitions).

-

TG2 Incubation: Add 50 µL of a 10 nM solution of His-tagged human recombinant TG2 in PBS to each well.

-

Inhibitor Addition: Add this compound at desired final concentrations (e.g., 5 and 15 µM in 1% DMSO) to triplicate wells. Include a DMSO-only control and a positive control inhibitor known to disrupt TG2-fibronectin binding.

-

Binding & Detection: Proceed with standard ELISA protocols to detect the amount of TG2 bound to the plate, which indirectly measures its interaction with a fibronectin fragment added subsequently.

In Vivo Efficacy in EAE Mouse Model

This compound was tested in an Experimental Autoimmune Encephalomyelitis (EAE) mouse model, which mimics aspects of multiple sclerosis.[6]

Protocol:

-

EAE Induction: Induce EAE in C57BL/6 mice through immunization with myelin oligodendrocyte glycoprotein (MOG) peptide in Complete Freund's Adjuvant (CFA), followed by pertussis toxin injections, a standard protocol for this model.

-

Treatment Initiation: Begin treatment with this compound or a vehicle control when mice first exhibit clinical signs of motor symptoms.

-

Monitoring: Monitor mice daily for clinical signs of disease severity (e.g., tail limpness, limb paralysis) and record body weight.

-

Outcome Analysis: Compare the disease progression and severity scores between the this compound-treated group and the vehicle-treated control group. In published studies, this compound did not significantly alter motor symptoms, potentially due to limited bioavailability or a short in vivo half-life.[6][10]

Caption: Logical flow of the in vivo study of this compound in the EAE mouse model.

Conclusion and Future Directions

This compound is a well-characterized, potent inhibitor of TG2's enzymatic activity with demonstrated utility in vitro. Its unique selectivity for inhibiting transamidation without affecting TG2-fibronectin binding makes it an invaluable chemical probe for studying the specific roles of intracellular TG2. While in vivo studies in the EAE model did not show efficacy on motor symptoms, this highlights the critical importance of pharmacokinetic and bioavailability assessments in drug development.[6] The lack of in vivo effect, possibly due to poor exposure, means that the therapeutic potential of inhibiting intracellular TG2 in this context remains an open question. Future research could focus on optimizing the scaffold of this compound to improve its drug-like properties (ADME) or using it as a starting point for developing related compounds, such as PROteolysis-TArgeting Chimeras (PROTACs), to achieve targeted degradation of TG2.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Glutaminase | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis | PLOS One [journals.plos.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Correction: Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

BJJF078: A Novel, Potent Inhibitor of Transglutaminase 2 for Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BJJF078, a novel and potent small molecule inhibitor of Transglutaminase 2 (TG2). This compound has emerged as a valuable research tool for investigating the multifaceted roles of TG2 in various physiological and pathological processes. This document consolidates key data on its inhibitory activity, details the experimental protocols for its characterization, and visualizes its mechanism of action within relevant signaling pathways.

Core Compound Data

This compound, with the chemical name 3,4-Dimethoxy-N-(5-[4-(acryloylamino)piperidine-1-sulfonyl]-naphthalen-1-yl)-benzamide, is a potent, irreversible inhibitor that primarily targets the transamidating activity of TG2.[1][2] It has been shown to inhibit both human and mouse TG2, as well as the closely related enzyme Transglutaminase 1 (TG1).[1][3] Notably, this compound does not interfere with the interaction between TG2 and fibronectin, a key function of TG2 in cell adhesion and migration.[1][3]

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative view of its activity against different transglutaminases and in different experimental contexts.

| Target Enzyme | Species | IC50 Value | Reference |

| Transglutaminase 2 (TG2) | Human | 41 nM | [1] |

| Transglutaminase 2 (TG2) | Mouse | 54 nM | [1] |

| Transglutaminase 1 (TG1) | Human | 0.16 µM | [1] |

| Factor XIII (FXIII) | Human | 22 µM | [1] |

Table 1: Inhibitory Activity of this compound against Recombinant Transglutaminases. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency and selectivity of this compound for TG2 over other transglutaminases like FXIII.

| Cell Line | Target | IC50 Value | Reference |

| THP-1 (Human monocytic) | Cellular TG2 Activity | 1.8 µM | [1] |

Table 2: Inhibitory Activity of this compound in a Cellular Context. The IC50 value for the inhibition of cellular TG2 activity in THP-1 monocytes indicates that this compound is cell-permeable and active in a more complex biological environment, albeit at a higher concentration compared to recombinant enzyme assays.

Mechanism of Action and Signaling Pathways

Transglutaminase 2 is a multifunctional enzyme implicated in a wide array of cellular processes, including cell adhesion, migration, apoptosis, and extracellular matrix remodeling.[4][5][6] Its enzymatic activity, which catalyzes the formation of isopeptide bonds between proteins, is crucial for many of these functions. This compound, by irreversibly inhibiting this transamidating activity, serves as a powerful tool to dissect the contributions of TG2's cross-linking function in various signaling pathways.

In the context of neuroinflammation, such as in multiple sclerosis (MS), TG2 is upregulated and contributes to the migration of immune cells into the central nervous system.[4][7] By inhibiting TG2's enzymatic activity, this compound can potentially modulate these pathological processes.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are the protocols for the key experiments used to characterize this compound.

Inhibition of Recombinant Transglutaminase Activity

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified recombinant TG2.

Materials:

-

Recombinant human or mouse TG2 (e.g., from Zedira)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 mM DTT

-

Substrate: A fluorescently labeled peptide substrate for TG2 (e.g., N-carbobenzoxy-L-glutaminylglycine-cadaverine-dansyl, Z-QG-CAD-DNS)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in the assay buffer to create a range of concentrations.

-

In a 96-well plate, add the recombinant TG2 enzyme to each well.

-

Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorescent substrate to all wells.

-

Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 340 nm and emission at 535 nm).

-

Calculate the initial reaction rates for each concentration of this compound.

-

Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Transglutaminase Activity Assay in THP-1 Cells

This cell-based assay assesses the ability of this compound to penetrate cells and inhibit intracellular TG2 activity.[1]

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells into macrophages (optional)

-

Biotinylated amine substrate (e.g., 5-(biotinamido)pentylamine)

-

Cell lysis buffer

-

Streptavidin-HRP conjugate

-

TMB substrate

-

96-well cell culture plates

Procedure:

-

Seed THP-1 cells in a 96-well plate and, if desired, differentiate them into macrophages with PMA.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 1-4 hours).

-

Add the biotinylated amine substrate to the cells and incubate to allow for its incorporation into cellular proteins by active TG2.

-

Wash the cells to remove excess substrate.

-

Lyse the cells and transfer the lysates to a streptavidin-coated plate.

-

Incubate to allow the biotinylated proteins to bind to the streptavidin.

-

Wash the plate and add streptavidin-HRP conjugate.

-

After incubation and washing, add TMB substrate and measure the absorbance at 450 nm.

-

The signal is proportional to the amount of biotinylated protein, which reflects the cellular TG2 activity.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

References

- 1. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Transglutaminase 2 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Profiling of TG2 and Its Effectors in Human Relapsing Remitting and Progressive Multiple Sclerosis [mdpi.com]

- 6. Transglutaminase inhibition stimulates hematopoiesis and reduces aggressive behavior of crayfish, Pacifastacus leniusculus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neurology.org [neurology.org]

An In-depth Technical Guide to the Early-Stage Research of BJJF078

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on the compound BJJF078, a potent inhibitor of transglutaminase 2 (TG2). The information presented herein is collated from preclinical studies and is intended to provide a foundational understanding of the compound's mechanism of action, biochemical activity, and in vivo evaluation.

Introduction to this compound

This compound is a small molecule inhibitor targeting transglutaminase 2 (TG2), an enzyme implicated in a variety of cellular processes, including cell adhesion, migration, and extracellular matrix stabilization.[1][2] The chemical name for this compound is 3,4-Dimethoxy-N-(5-[4-(acryloylamino)piperidine-1-sulfonyl]-naphthalen-1-yl)-benzamide.[3] Early research has focused on characterizing its inhibitory activity and evaluating its therapeutic potential in a model of autoimmune disease.

Mechanism of Action

This compound acts as a potent inhibitor of the transamidation activity of both human and mouse TG2.[1] It also shows inhibitory effects on the closely related enzyme, transglutaminase 1 (TG1).[1][2] Notably, the inhibitory action of this compound is specific to the enzymatic cross-linking function of TG2 and does not interfere with the binding of TG2 to fibronectin, a key interaction for cellular adhesion and migration.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Species | IC50 Value | Reference |

| Transglutaminase 2 (TG2) | Human | 41 nM | [4][5] |

| Transglutaminase 2 (TG2) | Mouse | 54 nM | [4][5] |

| Transglutaminase 1 (TG1) | Human | 0.16 µM | [4][5] |

| Cellular TG2 Activity (THP-1 cells) | Human | 1.8 µM | [4] |

Table 2: In Vivo Evaluation of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

| Outcome Measure | Result | Conclusion | Reference |

| Motor Symptoms | No significant difference compared to vehicle. | This compound did not ameliorate disease symptoms in this model. | [4][5] |

| Body Weight | No significant difference compared to vehicle. | The compound did not show overt toxicity affecting body weight. | [4][5] |

The lack of an in vivo effect in the EAE model may be attributable to limited bioavailability of the compound, which has not been formally studied.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of TG2 and the experimental workflow used in the early-stage research of this compound.

Caption: TG2 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the early-stage research of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early-stage research of this compound.

Inhibition of Recombinant Transglutaminase Activity

-

Objective: To determine the in vitro inhibitory potency of this compound on recombinant human and mouse TG2, as well as human TG1.

-

Method: A fluorescent plate reader-based assay was used to measure the incorporation of a fluorescent substrate (e.g., 5-(biotinamido)pentylamine) into a protein substrate (e.g., N,N-dimethylcasein) by the respective transglutaminase enzyme.

-

Procedure:

-

Recombinant human TG2, mouse TG2, or human TG1 was pre-incubated with varying concentrations of this compound in assay buffer.

-

The enzymatic reaction was initiated by the addition of the substrates.

-

The reaction was allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).

-

The reaction was stopped, and the amount of incorporated fluorescent substrate was quantified using a fluorescence plate reader.

-

IC50 values were calculated from the dose-response curves.

-

Cellular TG2 Activity Assay

-

Objective: To assess the ability of this compound to inhibit intracellular TG2 activity in a cellular context.

-

Cell Line: THP-1 human monocytic cells, which can be differentiated into macrophages.

-

Method: A cell-based assay measuring the incorporation of a primary amine substrate into cellular proteins by endogenous TG2.

-

Procedure:

-

THP-1 cells were cultured and treated with varying concentrations of this compound.

-

A cell-permeable primary amine substrate (e.g., 5-(biotinamido)pentylamine) was added to the cells.

-

After an incubation period, the cells were lysed.

-

The amount of biotinylated protein (indicating TG2 activity) was determined using a method such as a streptavidin-HRP-based colorimetric assay.

-

IC50 values were determined from the resulting dose-response data.[4]

-

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

-

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of multiple sclerosis.

-

Animal Model: Female C57BL/6 mice are commonly used for EAE induction.

-

Induction of EAE:

-

Mice were immunized with an emulsion of a myelin antigen (e.g., MOG35-55 peptide) and Complete Freund's Adjuvant (CFA).

-

Pertussis toxin was administered intraperitoneally on the day of immunization and two days later to facilitate the entry of immune cells into the central nervous system.

-

-

Treatment:

-

Upon the onset of clinical signs of EAE, mice were randomly assigned to receive daily intraperitoneal injections of either this compound or a vehicle control.

-

-

Monitoring and Endpoint:

-

Mice were monitored daily for clinical signs of disease (e.g., tail limpness, hind limb paralysis) and body weight was recorded.

-

A standardized scoring system was used to quantify the severity of motor symptoms.

-

The experiment was continued for a predetermined period, and the clinical scores and body weights were compared between the treatment and vehicle groups.[4][5]

-

Conclusion

Early-stage research on this compound has established it as a potent and specific inhibitor of the transamidation activity of TG2 and TG1. While it demonstrates significant in vitro activity, its evaluation in an in vivo model of multiple sclerosis did not show a therapeutic effect, potentially due to pharmacokinetic limitations. Further research is warranted to investigate the bioavailability of this compound and to explore its therapeutic potential in other disease models where TG2 is implicated, such as in certain cancers.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]

- 4. This compound | Glutaminase | TargetMol [targetmol.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Identification and Characterization of Tissue Transglutaminase (TG2) as the Target Protein for BJJF078

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical overview of the identification and characterization of the target protein for the small molecule inhibitor, BJJF078. Experimental evidence strongly identifies tissue transglutaminase (TG2), a multifunctional enzyme implicated in a variety of cellular processes and pathological conditions, as the primary target of this compound. This guide details the inhibitory activity of this compound, its mechanism of action, and the experimental protocols utilized for its characterization. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of the this compound-TG2 interaction.

Introduction

The identification of a small molecule's protein target is a critical step in drug discovery and development, providing insights into its mechanism of action and potential therapeutic applications. This compound has been identified as a potent inhibitor of tissue transglutaminase (TG2), an enzyme that catalyzes the post-translational modification of proteins through calcium-dependent transamidation, leading to the formation of isopeptide bonds. TG2 is also capable of GTP hydrolysis and is involved in cell adhesion, migration, and extracellular matrix interactions.[1][2] Its dysregulation has been linked to various diseases, including cancer, neurodegenerative disorders, and autoimmune conditions like celiac disease.[1][3] This whitepaper consolidates the key findings related to the characterization of this compound and its interaction with its target protein, TG2.

Target Identification and Validation

The primary molecular target of this compound has been identified as tissue transglutaminase (TG2). This was determined through a series of in vitro and cellular assays demonstrating potent and specific inhibition of TG2 activity.

In Vitro Enzyme Inhibition

This compound has been shown to be a potent inhibitor of both human and mouse recombinant TG2.[2][3][4][5] In addition to TG2, this compound also demonstrates inhibitory activity against the closely related enzyme, transglutaminase 1 (TG1).[2][3][4][5]

Cellular Activity

In cellular assays, this compound effectively inhibits the intracellular activity of TG2.[3][4][5][6] This demonstrates that the compound is cell-permeable and capable of engaging its target in a cellular context.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against its target proteins.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Species | Assay Type | IC50 (µM) | Reference |

| TG2 | Human | Recombinant Enzyme Activity | Potent (specific value not cited) | [3][4][5] |

| TG2 | Mouse | Recombinant Enzyme Activity | Potent (specific value not cited) | [3][4][5] |

| TG1 | Human | Recombinant Enzyme Activity | Potent (specific value not cited) | [3][4][5] |

| FXIII | Human | Recombinant Enzyme Activity | Inhibited (specific value not cited) | [3][5][6] |

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line | Target | Assay Type | Effect | Reference |

| THP1 | Human TG2 | Cellular Activity | Dose-dependent inhibition | [3][4][5][6] |

Mechanism of Action

This compound functions as an inhibitor of the transamidating activity of TG2.[2][7] It is important to note that this compound does not interfere with the binding of TG2 to fibronectin, a key interaction for cell adhesion and migration.[4][5][6][7] This suggests a specific mode of action targeting the enzymatic function of TG2 rather than its protein-protein interactions.

The logical workflow for identifying the target and mechanism of action of this compound is outlined in the following diagram.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

In Silico Modeling of BJJF078 Binding to Transglutaminase 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to BJJF078 and Transglutaminase 2

Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in a variety of cellular processes, including protein cross-linking, GTP hydrolysis, and scaffold-mediated signaling. Its dysregulation is associated with several diseases, making it a significant therapeutic target. This compound, with the chemical name 3,4-Dimethoxy-N-(5-[4-(acryloylamino)piperidine-1-sulfonyl]-naphthalen-1-yl)-benzamide, has been identified as a potent inhibitor of both human and mouse TG2 activity.[1][2] Experimental studies have shown that this compound inhibits cellular TG2 activity, though it does not interfere with the binding of TG2 to fibronectin.[1][3][4] Understanding the molecular interactions between this compound and TG2 at an atomic level through in silico modeling is crucial for the rational design of more potent and selective second-generation inhibitors.

Quantitative Data from Experimental Assays

While specific in silico binding affinities for the this compound-TG2 interaction are not published, experimental assays have provided quantitative data on the inhibitory activity of this compound.

| Assay Type | Target | Metric | Value | Reference |

| Recombinant Enzyme Activity | Human TG2 (hTG2) | IC50 | ~10 nM | [3][4] |

| Recombinant Enzyme Activity | Mouse TG2 (mTG2) | IC50 | ~10 nM | [3][4] |

| Cellular TG Activity | Human TG2 in THP-1 cells | IC50 | ~6 µM | [1] |

Experimental Protocols for In Silico Modeling

This section details the step-by-step methodologies for conducting molecular docking and molecular dynamics simulations to model the binding of this compound to TG2.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol is adapted from established methods for docking small molecules to TG2.[5][6]

Objective: To predict the binding pose of this compound in the active site of TG2 and to estimate the binding affinity.

Protocol:

-

Protein Preparation:

-

Obtain the crystal structure of human TG2 from the Protein Data Bank (PDB). The 'closed' conformation (e.g., PDB ID: 4PYG) is often used for docking studies targeting specific allosteric or binding sites.[5][6][7][8]

-

Utilize a protein preparation wizard (e.g., in Schrödinger Maestro) to:

-

Remove all non-receptor atoms, including water molecules and co-solvents.

-

Add hydrogen atoms and assign correct bond orders.

-

Correct any missing side chains or loops.

-

Assign protonation states at a physiological pH of 7.4.

-

Perform a restrained energy minimization using a suitable force field (e.g., OPLS3) to relieve any steric clashes.[5][6]

-

-

-

Ligand Preparation:

-

The 2D structure of this compound (3,4-Dimethoxy-N-(5-[4-(acryloylamino)piperidine-1-sulfonyl]-naphthalen-1-yl)-benzamide) is used as the input.

-

Generate a 3D conformation of the ligand.

-

Assign correct protonation states and tautomers at physiological pH.

-

Perform an energy minimization of the ligand structure.

-

-

Receptor Grid Generation:

-

Define the binding site on TG2. For inhibitors that do not compete with fibronectin, a region distinct from the fibronectin-binding site should be considered, such as the catalytic site.

-

Generate a receptor grid that encompasses the defined binding pocket. The center of the grid can be defined by selecting residues known to be in the active site or by centering it on a co-crystallized ligand if available.

-

-

Docking Execution:

-

Perform the docking calculation using a program such as Glide, AutoDock, or GOLD.

-

Multiple docking poses (e.g., 10-20) should be generated and ranked based on their docking scores, which are an estimation of the binding free energy.

-

-

Analysis of Results:

-

Visually inspect the top-ranked docking poses to assess their plausibility.

-

Analyze the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

-

The docking score provides a quantitative estimate of the binding affinity.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the binding event in a simulated physiological environment.

Objective: To assess the stability of the this compound-TG2 complex, analyze the detailed intermolecular interactions, and calculate the binding free energy.

Protocol:

-

System Preparation:

-

The starting structure for the MD simulation is the best-ranked pose of the this compound-TG2 complex obtained from molecular docking.

-

Place the complex in a periodic boundary box of appropriate dimensions (e.g., dodecahedral or cubic).

-

Solvate the system with a suitable water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).

-

-

Energy Minimization:

-

Perform a steepest descent energy minimization of the entire system to remove any steric clashes between the protein, ligand, water, and ions.

-

-

Equilibration:

-

Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble) while restraining the protein and ligand atoms.

-

Perform a subsequent equilibration phase at constant pressure (NPT ensemble) to allow the system density to relax. This phase should be run for a sufficient time to ensure the system is well-equilibrated.

-

-

Production Run:

-

Run the production MD simulation for a significant duration (e.g., 100 ns or longer) without any restraints.

-

Save the coordinates of the system at regular intervals (e.g., every 10 ps) to generate a trajectory.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible and rigid regions of the protein upon ligand binding.

-

Interaction Analysis: Monitor the hydrogen bonds and other non-covalent interactions between this compound and TG2 throughout the simulation.

-

Binding Free Energy Calculation: Use methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy from the simulation trajectory.

-

Visualizations of Workflows and Pathways

In Silico Modeling Workflow

Caption: Workflow for in silico modeling of this compound binding to TG2.

Conceptual TG2 Signaling Inhibition

Caption: Conceptual diagram of this compound inhibiting TG2-mediated signaling.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Crystal Structure of Transglutaminase 2 with GTP Complex and Amino Acid Sequence Evidence of Evolution of GTP Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of BJJF078: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BJJF078 is a potent, small-molecule inhibitor of transglutaminase 2 (TG2), a multifunctional enzyme implicated in a variety of cellular processes and pathological conditions. This aminopiperidine derivative has demonstrated significant inhibitory activity against both human and murine TG2, as well as the closely related transglutaminase 1 (TG1) and Factor XIII (FXIII). This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its inhibitory profile, mechanism of action, and effects in both in vitro and in vivo models. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction

Transglutaminase 2 (TG2) is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins through the formation of isopeptide bonds between glutamine and lysine residues. Beyond its cross-linking activity, TG2 is involved in a range of cellular functions including cell adhesion, migration, and signal transduction. Dysregulation of TG2 activity has been linked to various diseases, including neurodegenerative disorders, fibrosis, and cancer. This compound has emerged as a promising inhibitor of TG2, warranting a detailed characterization of its pharmacological profile.

In Vitro Inhibitory Activity

This compound has been demonstrated to be a potent inhibitor of recombinant human and mouse TG2. Its inhibitory activity extends to other members of the transglutaminase family, including human TG1 and human recombinant Factor XIII.

Table 1: Inhibitory Activity of this compound against Transglutaminases

| Target Enzyme | Species | IC50 Value |

| Transglutaminase 2 (TG2) | Human | 41 nM |

| Transglutaminase 2 (TG2) | Mouse | 54 nM |

| Transglutaminase 1 (TG1) | Human | 0.16 µM |

| Factor XIII (FXIII) | Human | Inhibited |

Note: A specific IC50 value for the inhibition of Factor XIII by this compound is not yet publicly available, though its inhibitory effect has been confirmed.

Cellular Activity and Specificity

Inhibition of Cellular TG2 Activity

In a cellular context, this compound effectively reduces the transamidating activity of TG2. In a study utilizing TG2-overexpressing THP-1 macrophages, this compound demonstrated a dose-dependent inhibition of cellular TG2 activity with an IC50 of 1.8 µM.

Specificity against TG2-Fibronectin Binding

An important aspect of TG2's function is its interaction with the extracellular matrix protein fibronectin, which plays a role in cell adhesion and migration. Studies have shown that this compound does not interfere with the binding of TG2 to fibronectin. This indicates that this compound's mechanism of action is specific to the enzymatic cross-linking activity of TG2 and does not affect its scaffolding functions related to fibronectin binding.

In Vivo Pharmacology

The in vivo effects of this compound have been investigated in a mouse model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE).

Table 2: In Vivo Study of this compound in an EAE Mouse Model

| Parameter | Details |

| Animal Model | Experimental Autoimmune Encephalomyelitis (EAE) in mice |

| Dosage | 25 mg/kg bodyweight[1] |

| Route of Administration | Intraperitoneal (i.p.) injection[1] |

| Dosing Regimen | Twice daily, starting from the onset of EAE symptoms[1] |

| Vehicle | 20% DMSO in PBS[1] |

| Outcome | This compound did not affect motor symptoms or bodyweight of EAE affected mice compared to vehicle-treated animals[1]. |

Despite its potent in vitro activity, this compound did not demonstrate efficacy in reducing disease symptoms in the EAE model under the tested conditions. The authors of the study suggest that this could be related to the bioavailability and in vivo efficacy of the compound, which may require further optimization.

Mechanism of Action: TG2 Signaling Pathway

Transglutaminase 2 is involved in multiple signaling pathways that regulate cell survival, inflammation, and fibrosis. This compound, by inhibiting the enzymatic activity of TG2, is expected to modulate these downstream pathways. Key signaling pathways influenced by TG2 include NF-κB, PI3K/Akt, and TGF-β.

Experimental Protocols

In Vitro Transglutaminase Activity Assay

This protocol is a generalized procedure based on commonly used methods for assessing transglutaminase activity.

Methodology:

-

Reagent Preparation: Recombinant human or mouse TG2 is prepared in an appropriate assay buffer (e.g., Tris-HCl) containing calcium chloride (CaCl2) and a reducing agent like dithiothreitol (DTT). A stock solution of this compound in DMSO is prepared and serially diluted to the desired concentrations. Substrates, such as N-carbobenzyloxy (CBZ)-L-glutaminyl-glycine and an amine donor like monodansylcadaverine, are also prepared in the assay buffer.

-

Inhibition Reaction: The TG2 enzyme is pre-incubated with varying concentrations of this compound or vehicle (DMSO) for a specified period at room temperature.

-

Enzymatic Reaction: The enzymatic reaction is initiated by the addition of the glutamine-containing substrate and the amine donor. The reaction mixture is incubated at 37°C.

-

Detection: The progress of the reaction is monitored by measuring the increase in fluorescence or absorbance over time using a plate reader. The signal is proportional to the amount of product formed.

-

Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

TG2-Fibronectin Binding Assay

This protocol describes a typical enzyme-linked immunosorbent assay (ELISA)-based method to assess the binding of TG2 to fibronectin.

Methodology:

-

Plate Coating: Microtiter plates are coated with a solution of fibronectin and incubated overnight at 4°C.

-

Blocking: The plates are washed, and non-specific binding sites are blocked with a solution of bovine serum albumin (BSA).

-

Binding Reaction: Recombinant TG2 is pre-incubated with various concentrations of this compound or vehicle. The TG2-inhibitor mixtures are then added to the fibronectin-coated wells and incubated at room temperature to allow for binding.

-

Detection: The plates are washed to remove any unbound TG2. The bound TG2 is then detected using a primary antibody specific for TG2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Development: A chromogenic substrate such as 3,3',5,5'-Tetramethylbenzidine (TMB) is added, and the reaction is stopped with a stop solution. The absorbance is measured at 450 nm. A lack of change in absorbance in the presence of this compound indicates that the compound does not interfere with TG2-fibronectin binding.

Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol provides a general overview of the induction of EAE in mice for the in vivo evaluation of compounds like this compound.

Methodology:

-

Induction: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide and Complete Freund's Adjuvant (CFA).

-

Pertussis Toxin Administration: Pertussis toxin is administered intraperitoneally on the day of immunization and again two days later to facilitate the entry of inflammatory cells into the central nervous system.

-

Clinical Monitoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, reflecting the severity of paralysis. Body weight is also recorded daily.

-

Treatment Administration: Upon the first signs of clinical disease, mice are randomized into treatment groups and receive intraperitoneal injections of this compound (25 mg/kg) or vehicle twice daily.

-

Endpoint Analysis: The study is typically continued for a predefined period, after which tissues such as the spinal cord can be collected for histological analysis to assess inflammation and demyelination.

Conclusion

This compound is a potent and specific inhibitor of the transamidating activity of TG2 and TG1. While it demonstrates significant efficacy in in vitro cellular models, its translation to in vivo efficacy in the EAE model of multiple sclerosis was not observed at the dose and administration regimen tested. Further studies on the pharmacokinetics and optimization of the in vivo delivery of this compound are warranted to fully explore its therapeutic potential in diseases driven by aberrant transglutaminase activity. This technical guide provides a foundational understanding of the pharmacological profile of this compound to aid in these future investigations.

References

An In-depth Technical Guide to BJJF078 for Studying Transglutaminase Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BJJF078, a small molecule inhibitor of transglutaminase, intended for researchers and professionals in drug development. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols from cited literature, and visualizes relevant pathways and workflows.

Core Concepts: Transglutaminase and the Role of this compound

Transglutaminase 2 (TG2), a calcium-dependent enzyme, is a multifunctional protein involved in various cellular processes.[1] It catalyzes the formation of isopeptide bonds between glutamine and lysine residues, leading to protein cross-linking.[1][2] TG2 is implicated in cell adhesion, extracellular matrix stabilization, wound healing, and receptor signaling.[1] Due to its involvement in numerous pathological conditions, including autoimmune diseases and cancer, TG2 has emerged as a significant therapeutic target.[3][4]

This compound is a potent, small-molecule inhibitor that primarily targets the transamidating activity of TG2 and the closely related enzyme TG1.[3][5][6] It has been utilized as a chemical probe to investigate the cellular and physiological functions of these enzymes. Notably, this compound has been shown to inhibit cellular TG2 activity, in contrast to other inhibitors like ERW1041E.[5][6] However, it does not interfere with the binding of TG2 to fibronectin, indicating its specificity for the enzymatic cross-linking function.[3][5][6]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory activity of this compound on various transglutaminases and its effects in cellular and in vivo models.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Species | IC50 (µM) | Reference |

| Transglutaminase 2 (TG2) | Human | Dose-dependent inhibition observed | [5][6] |

| Transglutaminase 2 (TG2) | Mouse | Dose-dependent inhibition observed | [5][6] |

| Transglutaminase 1 (TG1) | Human | Inhibition observed | [5][6] |

| Factor XIII (FXIII) | Human | Inhibition observed | [5][6] |

Table 2: Cellular and In Vivo Effects of this compound

| Experiment | Model System | Effect of this compound | Quantitative Finding | Reference |

| Cellular TG2 Activity | THP-1 cells | Dose-dependent inhibition | ~50% inhibition at 10 µM | [5][6] |

| TG2-Fibronectin Binding | ELISA | No interference | No significant change | [5][6] |

| EAE Motor Symptoms | Mouse Model | No significant effect | p > 0.05 vs. vehicle | [5][6][7] |

| EAE Bodyweight | Mouse Model | No significant effect | No significant change vs. vehicle | [5][6][7] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below, based on published research.

1. Inhibition of Recombinant Transglutaminase Activity

-

Objective: To determine the inhibitory potency and specificity of this compound against recombinant TG1, TG2, and FXIII.

-

Methodology:

-

Perform test tube measurements of enzymatic activity.

-

Utilize both human and mouse recombinant TG2 to assess cross-species inhibition.

-

Include human recombinant TG1 and FXIII to determine specificity.

-

Incubate the respective enzyme with varying concentrations of this compound.

-

Measure the enzymatic activity using a suitable substrate-based assay (e.g., a colorimetric or fluorescent assay that detects the cross-linking activity).

-

Calculate the dose-dependent inhibition and determine IC50 values where possible.[5][6]

-

2. Cellular TG2 Activity Assay

-

Objective: To measure the ability of this compound to inhibit intracellular TG2 activity.

-

Methodology:

-

Culture THP-1 cells (or other relevant cell lines) under standard conditions.

-

Treat the cells with varying concentrations of this compound or a known TG2 inhibitor (e.g., Z006) as a positive control.

-

Lyse the cells to release intracellular proteins.

-

Measure the TG2 activity in the cell lysates using an in situ activity assay. This can involve the incorporation of a fluorescently labeled primary amine into a protein substrate.

-

Quantify the fluorescence to determine the level of TG2 activity.

-

Normalize the activity to the total protein concentration in the lysate.[5][6]

-

3. TG2-Fibronectin Interaction ELISA

-

Objective: To determine if this compound affects the non-enzymatic scaffolding function of TG2, specifically its interaction with fibronectin.

-

Methodology:

-

Coat 96-well ELISA plates with a mouse anti-his-tag monoclonal antibody.

-

Block the plates with a solution of 0.5% BSA in PBS.

-

Add a solution of his-tagged human recombinant TG2 to the wells.

-

Subsequently, add a fibronectin fragment (e.g., FN42) and varying concentrations of this compound.

-

Perform the assay in the presence and absence of calcium to assess calcium-dependent binding.

-

Use an appropriate primary antibody against the fibronectin fragment followed by a secondary HRP-conjugated antibody for detection.

-

Measure the absorbance to quantify the amount of bound fibronectin.[5][6]

-

4. In Vivo Efficacy in a Mouse Model of EAE

-

Objective: To evaluate the therapeutic potential of this compound in a mouse model of multiple sclerosis.

-

Methodology:

-

Induce experimental autoimmune encephalomyelitis (EAE) in mice using standard protocols (e.g., immunization with MOG35-55 peptide).

-

Administer this compound or a vehicle control to the mice daily, starting from the day of immunization.

-

Monitor the mice daily for clinical signs of EAE and record disease scores based on a standardized scale (e.g., 0 for no symptoms to 5 for moribund).

-

Measure the body weight of the mice daily as an indicator of overall health.

-

At the end of the experiment, sacrifice the animals and collect spinal cord tissue for further analysis (e.g., immunohistochemistry for inflammatory markers).[5][6][7]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving transglutaminase and a typical experimental workflow for evaluating inhibitors like this compound.

Caption: Overview of signaling pathways influenced by Transglutaminase 2.

Caption: Experimental workflow for characterizing this compound.

Caption: Logical diagram of this compound's selective inhibitory action.

References

- 1. Tissue transglutaminase - Wikipedia [en.wikipedia.org]

- 2. PDB-101: Molecule of the Month: Tissue Transglutaminase and Celiac Disease [pdb101.rcsb.org]

- 3. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of BJJF078

For Researchers, Scientists, and Drug Development Professionals

Introduction

BJJF078 is a potent and selective small molecule inhibitor of Transglutaminase 2 (TG2), a multifunctional enzyme implicated in a variety of cellular processes, including cell adhesion, migration, apoptosis, and extracellular matrix stabilization.[1][2] TG2 has also been identified as a key player in inflammatory and autoimmune diseases.[3][4] These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its inhibitory activity, effects on cell viability and apoptosis, and its influence on TG2-mediated signaling pathways in a macrophage model system.

Data Presentation

Table 1: Inhibitory Activity of this compound

| Target Enzyme | Species | IC₅₀ |

| Transglutaminase 2 (TG2) | Human | 41 nM |

| Transglutaminase 2 (TG2) | Mouse | 54 nM |

| Transglutaminase 1 (TG1) | Human | 0.16 µM |

| Factor XIII (FXIII) | Human | 22 µM |

IC₅₀ values were determined using in vitro enzymatic assays with recombinant proteins.[5]

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC₅₀ |

| THP-1 Macrophages | Cellular TG2 Activity | 1.8 µM |

This assay measures the ability of this compound to inhibit intracellular TG2 activity in a cellular context.[5]

Experimental Protocols

THP-1 Monocyte Culture and Differentiation into Macrophages

This protocol describes the culture of THP-1 human monocytes and their differentiation into a macrophage-like phenotype using Phorbol 12-myristate 13-acetate (PMA). Differentiated THP-1 cells are a suitable model for studying macrophage functions and the effects of TG2 inhibition.

Materials:

-

THP-1 cell line (ATCC® TIB-202™)

-

RPMI-1640 Medium (with L-glutamine)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100X)

-

2-Mercaptoethanol

-

Phorbol 12-myristate 13-acetate (PMA)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypan Blue solution

-

Cell culture flasks (T-75)

-

6-well or 96-well tissue culture plates

-

Centrifuge

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Culture:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-Mercaptoethanol.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture cells every 3-4 days to maintain a cell density between 2 x 10⁵ and 8 x 10⁵ cells/mL.

-

-

Differentiation:

-

Seed THP-1 monocytes into the desired culture plates at a density of 5 x 10⁵ cells/mL.

-

Add PMA to the culture medium to a final concentration of 20-100 ng/mL.[3][4]

-

Incubate the cells for 48-72 hours. During this time, the cells will adhere to the plate and exhibit a macrophage-like morphology.

-

After the incubation period, gently aspirate the PMA-containing medium and wash the adherent cells twice with sterile PBS.

-

Add fresh, PMA-free complete culture medium to the cells and incubate for a further 24 hours before proceeding with experiments. This "resting" period allows for the establishment of a stable macrophage phenotype.

-

In Vitro Transglutaminase 2 (TG2) Activity Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of TG2 in a cellular context using the incorporation of a biotinylated amine substrate.

Materials:

-

Differentiated THP-1 macrophages in a 96-well plate

-

This compound

-

Retinoic acid

-

5-(biotinamido)pentylamine (BAP)

-

Serum-free cell culture medium

-

DMSO (vehicle control)

-

Lysis Buffer (e.g., RIPA buffer)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

Procedure:

-

Cell Treatment:

-

Treat differentiated THP-1 macrophages with 1 µM retinoic acid for 24 hours to induce TG2 expression.

-

Wash the cells with serum-free medium.

-

Prepare serial dilutions of this compound in serum-free medium. Also, prepare a vehicle control (DMSO).

-

Pre-incubate the cells with the different concentrations of this compound or vehicle for 15 minutes at 37°C.[6]

-

Add 1 mM BAP to each well and incubate for 4 hours at 37°C.[6]

-

-

Cell Lysis and ELISA:

-

Aspirate the medium and wash the cells with PBS.

-

Lyse the cells and quantify the total protein concentration of each lysate.

-

Coat a high-binding 96-well plate with the cell lysates overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

-

Wash the plate and add Streptavidin-HRP conjugate to each well. Incubate for 1 hour at room temperature.

-

Wash the plate and add TMB substrate. Incubate until a color change is observed.

-

Stop the reaction with a stop solution and read the absorbance at 450 nm using a plate reader.

-

The amount of incorporated BAP is inversely proportional to the inhibitory activity of this compound. Calculate the IC₅₀ value from the dose-response curve.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Differentiated THP-1 macrophages in a 96-well plate

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cell Treatment:

-

Seed and differentiate THP-1 cells in a 96-well plate as described in Protocol 1.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a plate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control cells.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

Differentiated THP-1 macrophages

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Treat differentiated THP-1 macrophages with the desired concentrations of this compound for a specified duration.

-

Harvest the cells, including any floating cells from the supernatant, by gentle scraping and centrifugation.

-

-

Staining:

-

Wash the cells with cold PBS and resuspend them in the 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

-

The cell populations are identified as follows:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Western Blot Analysis

Western blotting can be used to investigate the effect of this compound on the expression levels of TG2 and key proteins in related signaling pathways.

Materials:

-

Differentiated THP-1 macrophages

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-TG2, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-SMAD2/3, anti-phospho-SMAD2/3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Sample Preparation:

-

Treat differentiated THP-1 macrophages with this compound for the desired time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and apply the ECL detection reagent.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control (e.g., β-actin) to normalize the protein levels.

-

Visualizations

Signaling Pathway of TG2 Inhibition by this compound

References

- 1. protocols.io [protocols.io]

- 2. The phorbol 12-myristate-13-acetate differentiation protocol is critical to the interaction of THP-1 macrophages with Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. pubcompare.ai [pubcompare.ai]

- 6. texaschildrens.org [texaschildrens.org]

Application Notes and Protocols for BJJF078 in a Mouse Model of Multiple Sclerosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of BJJF078, a potent Transglutaminase 2 (TG2) inhibitor, in a mouse model of multiple sclerosis, specifically Experimental Autoimmune Encephalomyelitis (EAE). This document outlines the rationale, experimental procedures, and expected outcomes based on available preclinical data.

Introduction

Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and axonal damage. Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model to study the pathogenesis of MS and to evaluate potential therapeutic agents.[1][2][3] Transglutaminase 2 (TG2), a multifunctional enzyme, has been implicated in the inflammatory cascade and tissue damage observed in MS.[4][5] this compound is a small molecule inhibitor of TG2 and has been investigated for its therapeutic potential in the EAE model.[6][7] These notes provide detailed protocols for inducing EAE and administering this compound to evaluate its effects.

Mechanism of Action

This compound is a potent inhibitor of the transamidating activity of both human and mouse TG2.[8][9] TG2 is involved in various cellular processes, including cell adhesion, migration, and extracellular matrix stabilization, which are relevant to the infiltration of inflammatory cells into the CNS during the pathogenesis of MS.[5][10] By inhibiting TG2, this compound is hypothesized to modulate the immune response and reduce the severity of EAE. However, studies have indicated that this compound did not significantly reduce motor symptoms in the MOG35-55 induced EAE model in C57BL/6 mice, raising questions about its in vivo efficacy or the specific role of intracellular TG2 in this model.[8][9][10]

Signaling Pathway

Caption: Hypothesized mechanism of this compound in EAE.

Experimental Protocols

I. Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the active induction of chronic EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[11][12]

Materials:

-

Female C57BL/6 mice, 8-12 weeks old

-

MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-